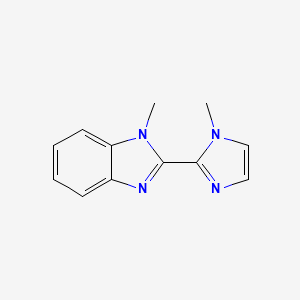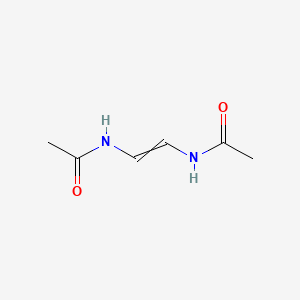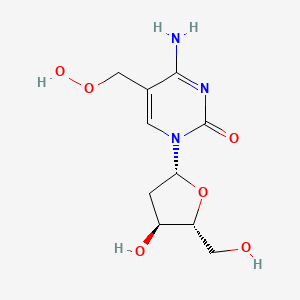
2'-Deoxy-5-(hydroperoxymethyl)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-(hydroperoxymethyl)cytidine is a modified nucleoside analog It is structurally similar to cytidine but with a hydroperoxymethyl group at the 5-position and a deoxyribose sugar at the 2’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(hydroperoxymethyl)cytidine typically involves the modification of cytidine derivatives. One common method includes the hydroxymethylation of 2’-deoxycytidine followed by oxidation to introduce the hydroperoxymethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-5-(hydroperoxymethyl)cytidine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-(hydroperoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be further oxidized to form different functional groups.
Reduction: Reduction reactions can convert the hydroperoxymethyl group back to a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-Deoxy-5-formylcytidine, while reduction can revert it to 2’-Deoxy-5-(hydroxymethyl)cytidine .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-(hydroperoxymethyl)cytidine involves its incorporation into DNA, where it can interfere with normal cellular processes. The hydroperoxymethyl group can form reactive intermediates that cause DNA strand breaks or cross-links, leading to cell death. This makes it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-(hydroxymethyl)cytidine: Similar structure but with a hydroxymethyl group instead of a hydroperoxymethyl group.
2’-Deoxy-5-formylcytidine: Formed by the oxidation of 2’-Deoxy-5-(hydroperoxymethyl)cytidine.
2’-Deoxy-5-azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Uniqueness
2’-Deoxy-5-(hydroperoxymethyl)cytidine is unique due to its hydroperoxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
183945-25-7 |
|---|---|
Formule moléculaire |
C10H15N3O6 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
4-amino-5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-9-5(4-18-17)2-13(10(16)12-9)8-1-6(15)7(3-14)19-8/h2,6-8,14-15,17H,1,3-4H2,(H2,11,12,16)/t6-,7+,8+/m0/s1 |
Clé InChI |
LWBPLZRMBYBJGR-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COO)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)COO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
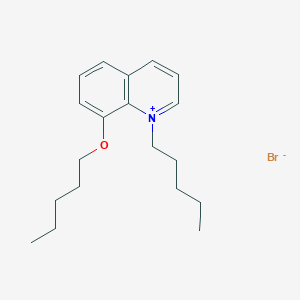

![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

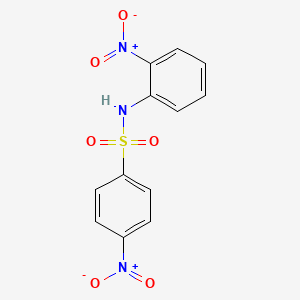

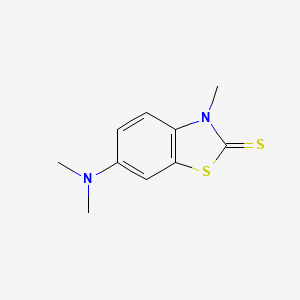
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
